[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid
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Description
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the properties and reactions of similar sulfonyl-containing compounds. Methanesulfonic acid, a related compound, is mentioned as a catalyst in various chemical reactions, indicating the potential reactivity of the sulfonyl group in similar structures .
Synthesis Analysis
While the synthesis of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is not explicitly described in the provided papers, methanesulfonic acid derivatives are known to be reactive in various synthetic pathways. For instance, methanetrisulfonic acid has been used as a catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, which are key steps in the synthesis of complex molecules like vitamin E . This suggests that the sulfonyl group in the compound of interest may also be amenable to similar synthetic transformations.
Molecular Structure Analysis
The molecular structure of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid would include a benzene ring substituted with a chloro and a methyl group, a sulfonyl group attached to a methanesulfonic acid moiety, and an amino-acetic acid fragment. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The papers do not provide specific information on the molecular structure analysis of this compound, but the reactivity of methanesulfonic acid derivatives can shed light on the potential behavior of the sulfonyl group within the molecule .
Chemical Reactions Analysis
The chemical reactions involving methanesulfonic acid derivatives can be quite diverse. For example, methanesulfonic acid itself has been used to facilitate the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in promoting specific types of chemical transformations . Although the exact reactions of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid are not detailed in the papers, the known reactivity of related sulfonyl compounds suggests that it could participate in similar types of reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid can be inferred to some extent from the properties of related compounds. Methanesulfonic acid is known to be a strong acid and an efficient catalyst, which implies that its derivatives might also exhibit strong acidic properties and catalytic potential . The presence of a chloro substituent and a sulfonyl group could affect the compound's solubility, boiling point, and stability, although specific data for [(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is not provided in the papers.
Scientific Research Applications
Phenolic Acids: Biological and Pharmacological Effects
Phenolic acids, including Chlorogenic Acid (CGA), have garnered attention for their wide range of biological and pharmacological effects. CGA, an isomer of caffeoylquinic acid found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation activities. These effects suggest the potential of phenolic compounds in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al., (2018) encourages further studies to optimize the biological and pharmacological benefits of CGA for practical applications as a natural food additive.
Organic Corrosion Inhibitors
The use of organic acids as corrosion inhibitors for metallic surfaces in acidic solutions has been explored to prevent metal dissolution. The presence of heteroatoms (O, S, N, P) and π-electrons in organic molecules enables their act as effective corrosion inhibitors. Research by Goyal et al., (2018) reviews recent advancements in using organic inhibitors for metallic corrosion control in acidic media. This study underscores the importance of organic compounds in protecting metals and alloys from corrosive damage, highlighting the relevance of such substances in industrial applications.
Advanced Oxidation Processes for Acetaminophen Degradation
The degradation of pharmaceutical compounds like acetaminophen (ACT) through advanced oxidation processes (AOPs) is significant for environmental management. Qutob et al., (2022) collected and summarized research on ACT by-products, their biotoxicity, and degradation pathways. This work indicates the effectiveness of AOPs in treating recalcitrant compounds in water, contributing to understanding the environmental impact of pharmaceutical pollutants and the potential of AOPs in mitigating these effects.
properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-8(11)4-3-5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVHTCXGXVEFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid |
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